4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride
Overview
Description
4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO3. It is known for its unique structure, which includes a pyrrolidine ring attached to a benzoic acid moiety via an ethoxy linker. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride typically involves the following steps:
Formation of the Ethoxy Linker: The initial step involves the reaction of 4-hydroxybenzoic acid with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. This reaction forms 4-(2-chloroethoxy)benzoic acid.
Introduction of the Pyrrolidine Ring: The next step involves the nucleophilic substitution of the chlorine atom in 4-(2-chloroethoxy)benzoic acid with pyrrolidine. This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and pyrrolidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the ethoxy or pyrrolidine groups.
Substitution: Substituted derivatives with various functional groups replacing the ethoxy or pyrrolidine groups.
Scientific Research Applications
4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The ethoxy linker and benzoic acid moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid hydrochloride
- 3-Methyl-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid hydrochloride
Uniqueness
4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride is unique due to its specific combination of a pyrrolidine ring, ethoxy linker, and benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c15-13(16)11-3-5-12(6-4-11)17-10-9-14-7-1-2-8-14;/h3-6H,1-2,7-10H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMKFQBPOAJCFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524812 | |
Record name | 4-[2-(Pyrrolidin-1-yl)ethoxy]benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00524812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63675-90-1 | |
Record name | 4-[2-(Pyrrolidin-1-yl)ethoxy]benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00524812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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